molecular formula C23H26N2O3S B2969699 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866843-15-4

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline

Cat. No. B2969699
CAS RN: 866843-15-4
M. Wt: 410.53
InChI Key: MUDNVRABPLIXOU-UHFFFAOYSA-N
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Description

“3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline” is a chemical compound with potential implications in various fields of research and industry. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Quinoline is one of the most common nitrogen-containing heterocycles owing to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .


Chemical Reactions Analysis

Quinoline and its derivatives have been of interest to scientists, with many chemists seeking to find more effective synthetic methods by improving on existing synthesis via reaction optimization .

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives like the one have been extensively studied for their therapeutic potential. They are known to exhibit a wide range of biological activities, including antimalarial , antimicrobial , anticancer , and anti-inflammatory effects . The presence of the piperidine moiety can be crucial for the pharmacological activity, as piperidine derivatives are found in many pharmaceuticals . This particular compound could be investigated for its efficacy in treating diseases where these biological activities are desirable.

Food Industry

While direct applications in the food industry for this compound are not well-documented, the antimicrobial properties of quinoline derivatives could be leveraged for food preservation . Further research could explore its potential as a food additive to prevent spoilage and extend shelf life, provided it is proven safe for consumption.

Catalysts

The Suzuki–Miyaura coupling is a widely applied reaction in organic chemistry, and organoboron reagents are often used in this process . Quinoline derivatives could potentially act as ligands or intermediates in the development of new catalysts for such reactions, enhancing the efficiency or selectivity of the coupling process.

Dyes and Pigments

Quinoline compounds are known for their application in dye synthesis. Their complex structures and conjugated systems often result in compounds with vivid colors and high stability. Research into the use of 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline in dye formulation could yield new pigments for industrial use .

Materials Science

In materials science, quinoline derivatives could be utilized in the synthesis of novel organic materials with specific electronic or photonic properties . Their rigid structures and potential for varied substitution make them suitable candidates for creating new materials for electronic applications.

Refineries

Although not directly related to refineries, the chemical properties of quinoline derivatives suggest they could be useful in processes like the extraction and purification of certain metals or organic compounds . Their potential as complexing agents or organic solvents in refining processes could be an area for further investigation.

Mechanism of Action

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with potential for new discoveries and applications . The development of new synthesis methods and the exploration of different functionalizations could lead to the discovery of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDNVRABPLIXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline

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